molecular formula C24H21ClN2O B11504923 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11504923
M. Wt: 388.9 g/mol
InChI Key: OLQJZQLGVGZNIX-DTQAZKPQSA-N
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole ring, a chlorophenyl group, and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole typically involves multiple steps. One common method includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the benzimidazole derivative with 4-chlorobenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then reduced to the desired product.

    Attachment of the phenoxypropyl group: This can be done by reacting the intermediate with 3-phenoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)ethylamine
  • 2-(4-chlorophenyl)ethanol
  • 2-(4-chlorophenyl)acetic acid

Uniqueness

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C24H21ClN2O/c25-20-14-11-19(12-15-20)13-16-24-26-22-9-4-5-10-23(22)27(24)17-6-18-28-21-7-2-1-3-8-21/h1-5,7-16H,6,17-18H2/b16-13+

InChI Key

OLQJZQLGVGZNIX-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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